molecular formula C7H8BrNO B8608929 4-Bromo-2,6-dimethylpyridine 1-oxide

4-Bromo-2,6-dimethylpyridine 1-oxide

Cat. No. B8608929
M. Wt: 202.05 g/mol
InChI Key: NGISOMRMYXKGGN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,6-dimethylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2,6-dimethylpyridine 1-oxide

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2,6-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3

InChI Key

NGISOMRMYXKGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2,6-dimethylpyridine (0.5 g, 2.69 mmol) was dissolved in DCM (10 ml), cooled to 0° C. and combined with a solution of m-chloroperbenzoic acid in DCM (75%, 0.928 g, 4.03 mmol in 5 ml). The resulting mixture was stirred at 0° C. for 15 minutes and for 5 hours at room temperature. The mixture was washed with saturated sodium bicarbonate solution, the phases were separated with a phase separator, the organic phase was evaporated under reduced pressure. The residue was purified by column chromatography (silica, gradient of 0.5 to 10% methanol in DCM). 475 of a yellow solid was obtained (2.35 mmol, 88%). MS (ESI) m/z=204.0 [M+1]+.
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Synthesis routes and methods II

Procedure details

A mixture of 2.4 g of 2,6-dimethyl-4-nitropyridine 1-oxide and 16.5 mL of acetyl bromide was stirred at 75° C. under a CaCl2 drying tube for 4 h. The mixture was added to ice with H2O, CHCl3, and EtOAc and solid NaHCO3 was added to pH=7-8. The aqueous layer was extracted with CHCl3 (3×), and the combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1 to 5) % MeOH/CHCl3 provided 1.39 g of 4-bromo-2,6-dimethylpyridine 1-oxide as a pale brown solid in 48% yield.
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